Pumafentrine

Colitis Inflammatory Bowel Disease Immunopharmacology

Pumafentrine is the definitive dual PDE3/PDE4 inhibitor tool compound. Unlike single-target alternatives (roflumilast or cilostazol), it concurrently delivers bronchodilation and anti-inflammation, achieving a 30% greater clinical score improvement and 2-fold greater TNFα reduction [local evidence]. Essential for preclinical colitis, pulmonary hypertension reversal, and vascular remodeling studies. Stock high-purity reference standard to benchmark next-gen dual inhibitors.

Molecular Formula C29H39N3O3
Molecular Weight 477.6 g/mol
CAS No. 207993-12-2
Cat. No. B1679864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePumafentrine
CAS207993-12-2
Synonyms4-((4aR,10bS)-9-ethoxy-8-methoxy-2-methyl-1,2,3,4,4a,10b-hexahydro-benzo(c)1, 6naphthyridin-6-yl)-N,N-diisopropyl-benzamide hydrochloride
pumafentrine
pumafentrine hydrochloride
Molecular FormulaC29H39N3O3
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)C3CN(CCC3N=C2C4=CC=C(C=C4)C(=O)N(C(C)C)C(C)C)C)OC
InChIInChI=1S/C29H39N3O3/c1-8-35-27-15-22-23(16-26(27)34-7)28(30-25-13-14-31(6)17-24(22)25)20-9-11-21(12-10-20)29(33)32(18(2)3)19(4)5/h9-12,15-16,18-19,24-25H,8,13-14,17H2,1-7H3/t24-,25-/m1/s1
InChIKeyCVDXFPBVOIERBH-JWQCQUIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pumafentrine (CAS 207993-12-2) – A Dual PDE3/PDE4 Inhibitor for Inflammation and Respiratory Research


Pumafentrine (BY-343, BYK-33043) is a small-molecule, orally active, and potent dual phosphodiesterase (PDE) 3 and PDE4 inhibitor [1]. It belongs to the class of mixed-selective PDE3/4 inhibitors, which are designed to provide both bronchodilatory and anti-inflammatory effects by simultaneously elevating intracellular cAMP levels in distinct cellular compartments [2]. Unlike selective PDE4 inhibitors such as roflumilast or apremilast, which target only the inflammatory cascade, or selective PDE3 inhibitors like cilostazol, which primarily affect vascular and airway smooth muscle tone, pumafentrine's dual mechanism is intended to offer a synergistic therapeutic profile for complex inflammatory and cardiopulmonary conditions [3].

Pumafentrine vs. Standard PDE Inhibitors: Why Simple Substitution Fails


Generic substitution with a selective PDE4 inhibitor (e.g., roflumilast, apremilast) or a selective PDE3 inhibitor (e.g., cilostazol) fails to recapitulate pumafentrine's pharmacological signature due to fundamental differences in their molecular targets and downstream biological effects. While a selective PDE4 inhibitor exclusively suppresses pro-inflammatory cytokine production by immune and epithelial cells, and a selective PDE3 inhibitor primarily induces bronchodilation and vasodilation by relaxing smooth muscle, pumafentrine's dual PDE3/PDE4 inhibition is mechanistically positioned to achieve both outcomes concurrently [1]. This dual targeting can result in additive or synergistic effects on key endpoints such as inflammation, tissue remodeling, and hemodynamics, which are not achievable by single-pathway inhibition at equivalent doses [2]. Therefore, procuring a single-target PDE inhibitor is not scientifically equivalent to pumafentrine for research models designed to investigate this combined pharmacology.

Quantitative Differentiation Evidence for Pumafentrine (207993-12-2) Procurement


Superior Improvement of In Vivo Colitis Score vs. Selective PDE4 Inhibitor Roflumilast

In a head-to-head study in the DSS-induced murine colitis model, pumafentrine demonstrated a greater therapeutic effect on clinical disease severity compared to the selective PDE4 inhibitor roflumilast when administered at the same oral dose [1].

Colitis Inflammatory Bowel Disease Immunopharmacology

Enhanced Reduction of Colonic TNFα vs. Selective PDE4 Inhibitor Roflumilast

Pumafentrine treatment resulted in a substantially greater reduction in local colonic tissue levels of the key pro-inflammatory cytokine TNFα compared to roflumilast in the same experimental colitis model [1].

Colitis Cytokine TNFα Inflammation

Reversal of Pulmonary Vascular Remodeling and Right Heart Hypertrophy in Pulmonary Hypertension

In a monocrotaline (MCT)-induced pulmonary hypertension model in rats, therapeutic oral administration of pumafentrine partially reversed established disease pathology, including vascular remodeling and right heart hypertrophy, a challenging endpoint not typically addressed by selective PDE4 inhibitors [1].

Pulmonary Hypertension Cardiovascular Vascular Remodeling

Inhibition of Pulmonary Artery Smooth Muscle Cell Proliferation and Induction of Apoptosis

Pumafentrine demonstrates a dual effect on vascular smooth muscle cells by both inhibiting proliferation and promoting apoptosis, a pharmacological profile that differentiates it from agents that solely target cAMP-dependent bronchodilation or inflammation [1].

Pulmonary Hypertension Cell Proliferation Apoptosis

Distinct Clinical Development History from Other Dual PDE3/4 Inhibitors

Pumafentrine's clinical development trajectory in Phase II asthma trials provides a distinct benchmark for understanding the translation of dual PDE3/4 pharmacology to human disease, contrasting with other compounds in the class that have shown different safety or efficacy profiles [1].

Asthma Clinical Trial Drug Development

Recommended Research Applications for Pumafentrine (207993-12-2) Based on Evidence


Head-to-Head Comparison Studies with Selective PDE4 Inhibitors in IBD Models

Based on the direct comparative data in murine colitis [1], pumafentrine is ideally suited as a reference dual PDE3/4 inhibitor in preclinical studies of inflammatory bowel disease. Researchers can use it to benchmark the efficacy of novel compounds against a known dual inhibitor that has demonstrated a 30% greater improvement in clinical score and 2-fold greater reduction in TNFα compared to the marketed PDE4 inhibitor roflumilast. This application is particularly relevant for studies seeking to validate the additive or synergistic benefits of targeting both PDE3 and PDE4 in gastrointestinal inflammation.

Investigating Therapeutic Intervention in Established Pulmonary Hypertension

The ability of pumafentrine to partially reverse existing pulmonary hypertension and vascular remodeling in the MCT rat model [1] makes it a critical tool compound for studies focused on disease reversal rather than prevention. This scenario is highly specific for research programs evaluating the therapeutic potential of dual PDE3/4 inhibition in late-stage cardiopulmonary diseases, where effects on right heart hypertrophy and vascular apoptosis are key endpoints.

Studies of Vascular Smooth Muscle Cell Remodeling and Apoptosis

Pumafentrine's demonstrated dual effect on inhibiting proliferation and promoting apoptosis of vascular smooth muscle cells [1] positions it as a valuable chemical probe for in vitro and in vivo studies of vascular remodeling. This is distinct from the use of selective PDE3 or PDE4 inhibitors, which do not typically recapitulate this combined cellular phenotype. Research programs investigating pulmonary arterial hypertension, systemic hypertension, or atherosclerosis may find pumafentrine a unique tool for dissecting cAMP-mediated control of vascular cell fate.

Translational Pharmacology and Benchmarking for Dual PDE3/4 Development

Given its well-documented clinical development history in Phase II asthma trials [1], pumafentrine serves as an essential benchmark for medicinal chemists and pharmacologists developing next-generation dual PDE3/4 inhibitors. Its lack of efficacy in asthma provides a critical data point for understanding the translational gap between preclinical models and human disease. New compounds can be compared against pumafentrine's preclinical profile (e.g., in colitis and pulmonary hypertension models) to identify differentiating features that may predict improved clinical outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pumafentrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.